molecular formula C15H12ClN3O2S B5377471 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine

5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B5377471
M. Wt: 333.8 g/mol
InChI Key: OOHKKNNIGXEFLH-UHFFFAOYSA-N
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Description

5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been used in the treatment of various autoimmune diseases.

Mechanism of Action

5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine selectively inhibits JAK3, which is predominantly expressed in immune cells. By inhibiting JAK3, 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine blocks the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of T cells and B cells.
Biochemical and physiological effects:
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine has been shown to reduce the levels of several pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in both animal models and human clinical trials. It also reduces the number of activated T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine has several advantages for laboratory experiments, including its high selectivity for JAK3 and its ability to modulate the immune system. However, its use is limited by its potential side effects, including an increased risk of infections and malignancies.

Future Directions

Several future directions for research on 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine include the development of new JAK inhibitors with improved selectivity and safety profiles, the investigation of its potential therapeutic applications in other autoimmune diseases, and the elucidation of its mechanism of action in the immune system. Additionally, further studies are needed to determine the long-term safety and efficacy of 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine in human patients.

Synthesis Methods

The synthesis of 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine involves several steps, starting from the reaction of 4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridine with chloroacetyl chloride, followed by the reaction with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired product.

Scientific Research Applications

5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of many cytokines and growth factors that play a role in the immune response.

properties

IUPAC Name

5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-7-11-13(17)14(22-15(11)18-8(2)12(7)16)9-3-5-10(6-4-9)19(20)21/h3-6H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHKKNNIGXEFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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